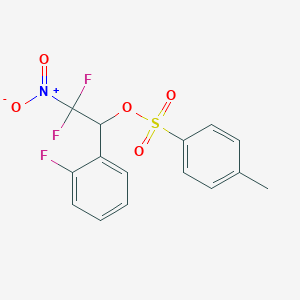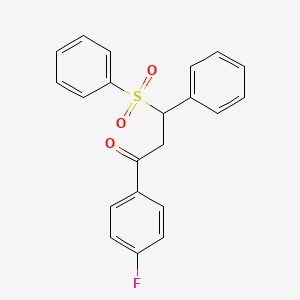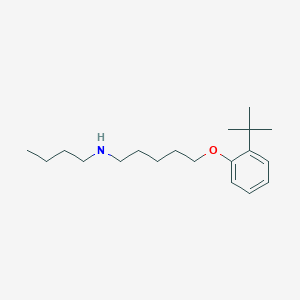
2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl 4-methylbenzenesulfonate, also known as DFN, is a chemical compound that has been widely used in scientific research applications. This compound has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl 4-methylbenzenesulfonate works by inhibiting the activity of specific enzymes, including protein kinases and phosphatases. It does this by binding to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to changes in cellular signaling pathways and the regulation of gene expression.
Biochemical and physiological effects:
2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl 4-methylbenzenesulfonate has been found to have significant biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl 4-methylbenzenesulfonate has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. However, it also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on 2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl 4-methylbenzenesulfonate, including the development of new synthesis methods to increase its availability and reduce its cost. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Finally, more research is needed to explore the potential side effects and toxicity of 2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl 4-methylbenzenesulfonate, particularly in long-term studies.
Méthodes De Synthèse
2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl 4-methylbenzenesulfonate can be synthesized through various methods, including the reaction of 2-nitro-1-(2-fluorophenyl)ethanone with 2,2-difluoroethylamine and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting product is then purified through column chromatography to obtain pure 2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl 4-methylbenzenesulfonate.
Applications De Recherche Scientifique
2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl 4-methylbenzenesulfonate has been widely used in scientific research applications due to its ability to inhibit the activity of specific enzymes. It has been found to be particularly useful in the study of protein-protein interactions and the regulation of cellular signaling pathways. 2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl 4-methylbenzenesulfonate has also been used in the development of new drugs and therapies for various diseases, including cancer.
Propriétés
IUPAC Name |
[2,2-difluoro-1-(2-fluorophenyl)-2-nitroethyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO5S/c1-10-6-8-11(9-7-10)25(22,23)24-14(15(17,18)19(20)21)12-4-2-3-5-13(12)16/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTZTRZPAFHGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2F)C([N+](=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5085548.png)
![6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5085552.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5085557.png)


![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5085586.png)
![N-{4-hydroxy-3,5-dimethyl-2-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5085591.png)
![N-[2-(tert-butylamino)-1-methyl-2-oxoethyl]-3-(4-methylphenyl)-1-adamantanecarboxamide](/img/structure/B5085607.png)

![allyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085626.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[3-(methylthio)propyl]-3-isoxazolecarboxamide](/img/structure/B5085649.png)
![methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)